Aldose Reductase Inhibition vs. Licorice Constituents
In a direct comparative study of 10 compounds isolated from Glycyrrhiza uralensis, Semilicoisoflavone B demonstrated the most potent inhibition against both rat lens AR (rAR) and human recombinant AR (rhAR). Its IC50 values were significantly lower than those of the next most potent flavonoid comparators, including 7-O-methylluteone and dehydroglyasperin C, establishing its superior efficacy in this class [1].
| Evidence Dimension | Aldose Reductase (AR) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | rAR IC50 = 1.8 µM; rhAR IC50 = 10.6 µM |
| Comparator Or Baseline | Next best comparators from same study: 7-O-methylluteone (rAR IC50 = 3.4 µM; rhAR IC50 = 20.1 µM), dehydroglyasperin C (rAR IC50 = 4.1 µM; rhAR IC50 = 27.4 µM) |
| Quantified Difference | Semilicoisoflavone B is 1.9-fold more potent than 7-O-methylluteone and 2.3-fold more potent than dehydroglyasperin C against rAR; 1.9-fold and 2.6-fold more potent, respectively, against rhAR. |
| Conditions | In vitro enzyme inhibition assay using rat lens AR (rAR) and human recombinant AR (rhAR). Substrate: DL-glyceraldehyde. |
Why This Matters
For researchers studying diabetic complications or screening for AR inhibitors, selecting Semilicoisoflavone B ensures the highest potency among a panel of 10 structurally related Glycyrrhiza constituents, maximizing the likelihood of observing an effect in downstream cell- or animal-based models.
- [1] Lee YS, et al. Aldose reductase inhibitory compounds from Glycyrrhiza uralensis. Biol Pharm Bull. 2010;33(5):917-921. DOI: 10.1248/bpb.33.917 View Source
